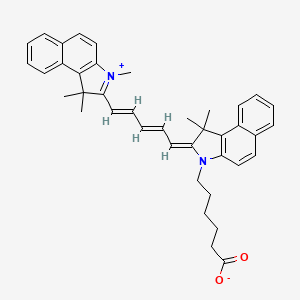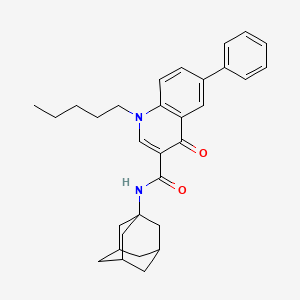
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide
描述
COR 170 是一种选择性阻断型内源性大麻素受体2 (CB2) 激动剂。 它是一种 4-喹啉酮-3-羧酸衍生物,分子式为 C31H36N2O2,分子量为 468.63 g/mol 。 该化合物在炎症和神经保护相关的研究中显示出潜力 。
准备方法
COR 170 的合成涉及制备 4-喹啉酮-3-羧酸衍生物。合成路线通常包括以下步骤:
喹啉酮核心形成: 这是通过一个适当的苯胺衍生物和 β-酮酯之间的环化反应实现的。
喹啉酮核心的功能化: 然后对喹啉酮核心进行功能化以在 3 位引入羧酸基团。
引入金刚烷基: 通过亲核取代反应引入金刚烷基。
最终修饰:
化学反应分析
COR 170 会发生几种类型的化学反应:
氧化: COR 170 可以发生氧化反应,特别是在喹啉酮核心处。
还原: 还原反应可以发生在化合物中存在的羰基上。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂和卤代烷烃等亲核试剂。这些反应形成的主要产物取决于所用试剂和条件。
科学研究应用
COR 170 有几种科学研究应用:
化学: 它被用作工具化合物来研究 CB2 受体配体的结构-活性关系。
生物学: COR 170 用于生物学研究中,以研究 CB2 受体在各种生理和病理过程中的作用。
作用机制
COR 170 通过选择性结合和抑制 CB2 受体来发挥其作用。这种受体主要存在于免疫系统中,并参与调节炎症和免疫反应。 通过作为阻断型激动剂,COR 170 降低了 CB2 受体的活性,从而导致炎症减轻和神经保护 。
相似化合物的比较
COR 170 由于其对 CB2 受体的选择性高于对大麻素受体 1 (CB1) 的选择性而独一无二。类似化合物包括:
COR 167: 另一种具有类似抗炎和神经保护特性的 CB2 激动剂.
GW405833: 一种 CB2 受体部分激动剂,用于类似的研究应用.
JWH-133: 一种选择性 CB2 受体激动剂,在炎症和神经保护研究中具有应用.
COR 170 由于其阻断型激动剂活性而脱颖而出,这使其与其他 CB2 受体激动剂和部分激动剂区分开来。
属性
IUPAC Name |
N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O2/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJISJDTJJYBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


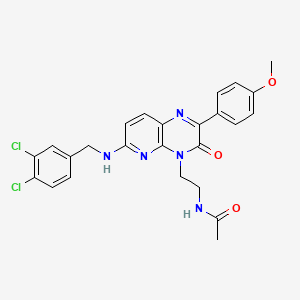

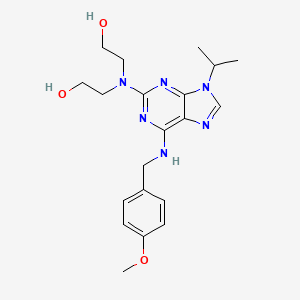


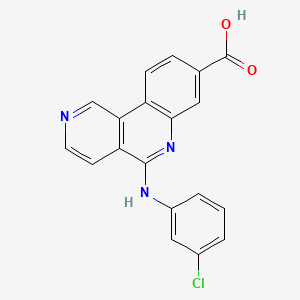

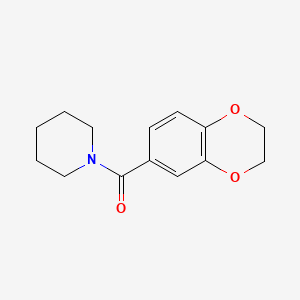
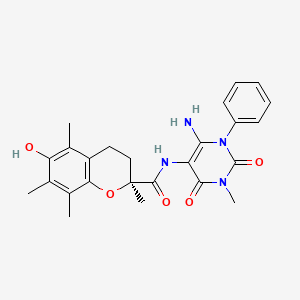
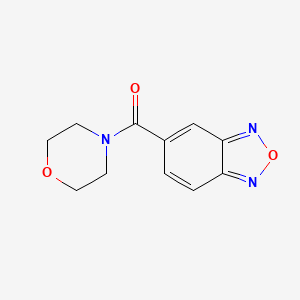
![N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide](/img/structure/B1669369.png)
![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)
